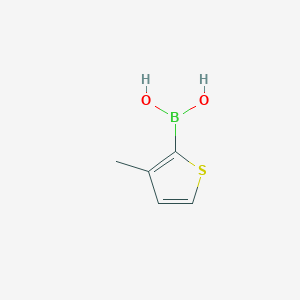

3-Methylthiophene-2-boronic acid

Vue d'ensemble

Description

3-Methylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C5H7BO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The boronic acid functional group attached to the thiophene ring makes this compound valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methylthiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of boron reagents and thiophene derivatives under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Methylthiophene-2-boronic acid can undergo oxidation reactions, where the boronic acid group is converted to other functional groups.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Products include thiophene derivatives with oxidized functional groups.

Reduction: Products include thiophene derivatives with reduced functional groups.

Substitution: Products include biaryl compounds formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of 3-Methylthiophene-2-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial in synthesizing complex organic molecules.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Boronic Acid | Aryl Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₄ | Toluene | 85 |

| This compound | Iodobenzene | Pd(OAc)₂ | DMF | 90 |

This table illustrates that this compound can achieve high yields in various coupling reactions, making it a versatile reagent in synthetic chemistry.

Sensor Technology

Electrochemical Sensors

Recent studies have demonstrated the use of this compound in the development of electrochemical sensors. For instance, a study reported the modification of boron-doped diamond electrodes with poly-3-methyl thiophene to enhance sensitivity for detecting phenolic compounds, such as gallic acid in tea samples.

Case Study: Detection of Gallic Acid

- Objective : To create a sensitive sensor for detecting gallic acid using modified electrodes.

- Methodology : The electrode was modified by electrodeposition of poly-3-methyl thiophene from a lithium perchlorate solution.

- Results :

Biological Applications

Bioconjugation and Drug Delivery

Boronic acids, including this compound, exhibit unique interactions with diols and sugars, which can be exploited for bioconjugation applications. This property allows for the development of targeted drug delivery systems.

Table 2: Binding Constants for Boronic Acids

| Compound | Binding Constant (M) |

|---|---|

| Phenylboronic Acid | 128 ± 20 |

| Boron-Doped Diamond | 336 ± 43 |

| This compound | 23 ± 2 |

This table highlights that while the binding constant for this compound is lower than that of other boronic acids, its unique properties may still facilitate specific interactions in biological contexts .

Mécanisme D'action

The mechanism by which 3-Methylthiophene-2-boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of the boronic acid group to the palladium catalyst, which then reacts with an electrophilic halide to form the desired product .

Comparaison Avec Des Composés Similaires

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Methoxythiophene-2-boronic acid

Comparison: 3-Methylthiophene-2-boronic acid is unique due to the presence of a methyl group on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to formylphenylboronic acids, which have formyl groups, this compound has different electronic properties and steric effects . The presence of the thiophene ring also distinguishes it from other boronic acids, providing unique reactivity patterns and applications .

Activité Biologique

Chemical Structure and Properties

MTBA is characterized by its boronic acid functional group, which allows it to participate in a range of chemical reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for constructing carbon-carbon bonds in organic synthesis, making MTBA a valuable intermediate in the development of pharmaceuticals and agrochemicals. The general structure can be represented as follows:

Biological Activities of Boronic Acids

Boronic acids, including MTBA, have shown promise in various biological applications. Key areas of interest include:

- Anticancer Activity : Some boronic acid derivatives have been identified as inhibitors of proteasomes, which are critical for protein degradation and regulation within cells. Bortezomib, a well-known boron-containing drug, is used to treat multiple myeloma by inhibiting proteasomal activity .

- Immunoproteasome Inhibition : Research has highlighted the potential of boronic acids as covalent inhibitors of the immunoproteasome. A study found that certain boronic acid derivatives exhibited micromolar binding affinity and inhibitory potency against the β5i subunit of the immunoproteasome, suggesting their utility in treating autoimmune diseases .

- Antimicrobial Properties : Boronic acids have been reported to possess antibacterial, antifungal, and antiviral activities. These properties are attributed to their ability to interact with various biological targets and disrupt microbial function .

Case Study 1: Virtual Screening for Immunoproteasome Inhibitors

A large-scale virtual screening identified several nonpeptidic covalent inhibitors derived from boronic acids. Among these, two compounds demonstrated significant inhibitory activity against the immunoproteasome with IC50 values in the micromolar range. This suggests that MTBA and its derivatives could be explored further for therapeutic applications in immune modulation .

| Compound | Kd (μM) | IC50 (μM) iCP | IC50 (μM) cCP |

|---|---|---|---|

| 1 | 22.4 ± 5.1 | 60 ± 7 | 34 ± 2 |

| 2 | 41.1 ± 0.6 | 59 ± 6 | 45 ± 1 |

Case Study 2: Synthesis of Bioactive Compounds

Research into the synthesis of biologically active boron-containing compounds has shown that modifications to the boronic acid structure can enhance their biological efficacy. For instance, derivatives of MTBA could potentially be synthesized to improve selectivity and potency against specific biological targets such as cancer cells or pathogens .

Propriétés

IUPAC Name |

(3-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOGTOEKZWEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390946 | |

| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-09-0 | |

| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylthiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.